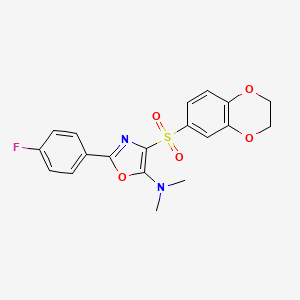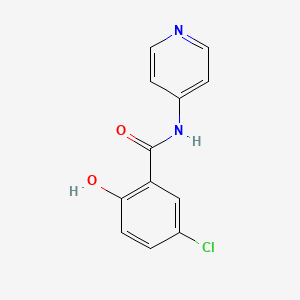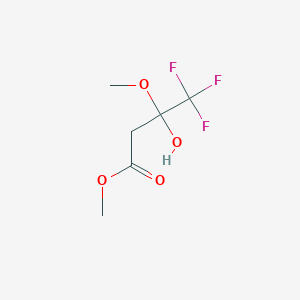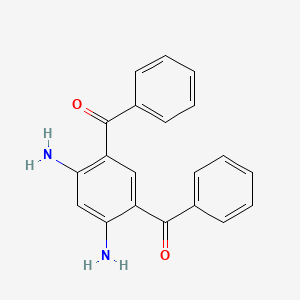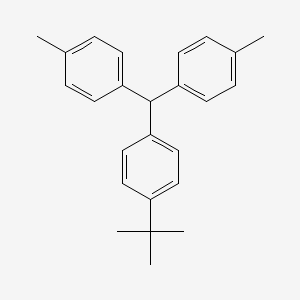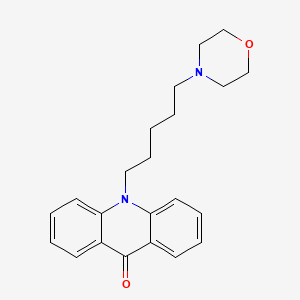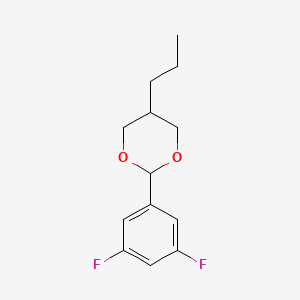![molecular formula C12H21ClN2O B14135321 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride CAS No. 22494-91-3](/img/structure/B14135321.png)
4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Diethylamino)ethoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H20N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a diethylamino group attached to an ethoxy group, which is further connected to an aniline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with diethylaminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
4-(2-(Diethylamino)ethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
4-(2-(Diethylamino)ethoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesics and anesthetics.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 4-(2-(Diethylamino)ethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The compound may also influence cellular pathways by altering the function of key proteins or signaling molecules.
相似化合物的比较
Similar Compounds
4-(2-(Dimethylamino)ethoxy)aniline: Similar structure but with dimethylamino group instead of diethylamino.
4-(2-(Piperidino)ethoxy)aniline: Contains a piperidine ring instead of the diethylamino group.
4-(2-(Morpholino)ethoxy)aniline: Features a morpholine ring in place of the diethylamino group.
Uniqueness
4-(2-(Diethylamino)ethoxy)aniline hydrochloride is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in medicinal chemistry.
属性
CAS 编号 |
22494-91-3 |
|---|---|
分子式 |
C12H21ClN2O |
分子量 |
244.76 g/mol |
IUPAC 名称 |
4-[2-(diethylamino)ethoxy]aniline;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10,13H2,1-2H3;1H |
InChI 键 |
ZTUHZNPTVOAOKG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



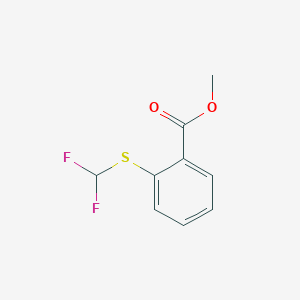
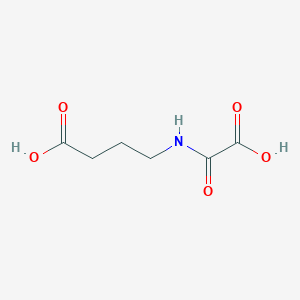


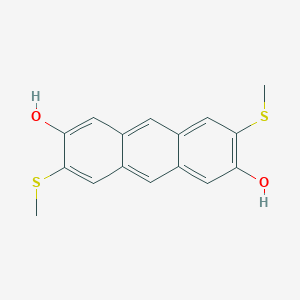
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)
